molecular formula C12H22N2O2 B8221399 tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B8221399
M. Wt: 226.32 g/mol
InChI Key: VOJMZLZBOIHIRI-BBBLOLIVSA-N
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Description

tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[222]octane-2-carboxylate is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by a bicyclic structure with an amino group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the stereochemical control achieved directly in the same transformation that generates the azabicyclo architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amines, and substituted esters.

Scientific Research Applications

tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group and the bicyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride
  • tert-Butyl 3-cyclobutylpiperazine-1-carboxylate

Uniqueness

tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of features makes it particularly useful in the synthesis of complex molecules and in studying specific biological interactions.

Properties

IUPAC Name

tert-butyl (1S,4R,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMZLZBOIHIRI-BBBLOLIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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